molecular formula C10H6FNO B8763724 6-Fluoroquinoline-5-carbaldehyde

6-Fluoroquinoline-5-carbaldehyde

Cat. No.: B8763724
M. Wt: 175.16 g/mol
InChI Key: CAHODVZFGPHEEM-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Organic Chemistry and Chemical Biology

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.govfrontiersin.orgconsensus.apprsc.org Its unique structural and electronic properties make it a privileged core for the development of a wide array of functional molecules. frontiersin.orgnih.gov The presence of the nitrogen heteroatom imparts specific reactivity and allows for various chemical modifications, making it an attractive synthetic building block. nih.govfrontiersin.org

In medicinal chemistry, the quinoline motif is a well-established pharmacophore found in numerous marketed drugs with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. nih.govrsc.orgbrieflands.com The ability of the quinoline ring system to interact with biological targets, such as enzymes and receptors, underscores its importance in drug design and discovery. frontiersin.orgrsc.org Furthermore, the planar nature of the quinoline scaffold allows it to intercalate into DNA, a mechanism exploited in the development of certain anticancer agents. The versatility of the quinoline core allows for the synthesis of hybrid molecules, where it is combined with other bioactive frameworks to create compounds with potentially enhanced activity and improved pharmacological profiles. nih.govresearchgate.net

The Role of Halogenation (Fluorine) in Modulating Molecular Architecture and Reactivity

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic oxidation. This can increase a drug's half-life and bioavailability. mdpi.comacs.orgchemxyne.com

Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency. acs.orgtandfonline.com

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, acidity (pKa), and membrane permeability, which are critical parameters for drug absorption, distribution, and excretion. mdpi.comchemxyne.com

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific biological target.

The strategic placement of fluorine atoms can therefore be a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. acs.org

Functional Importance of the Carbaldehyde Moiety in Synthetic Transformations and Molecular Recognition

The carbaldehyde group, also known as a formyl group, is a highly versatile functional group in organic synthesis. ncert.nic.in Its electrophilic carbon atom makes it susceptible to nucleophilic attack, enabling a wide range of chemical transformations. ncert.nic.in Aldehydes are key intermediates in the synthesis of a vast array of more complex molecules, including alcohols, carboxylic acids, amines, and various heterocyclic systems. ncert.nic.in

Common reactions involving the carbaldehyde group include:

Nucleophilic Addition: Aldehydes readily react with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides to form new carbon-carbon bonds.

Condensation Reactions: They undergo condensation reactions with amines to form imines (Schiff bases) and with active methylene (B1212753) compounds in reactions like the aldol (B89426) condensation and Knoevenagel condensation. ncert.nic.in

Reductions and Oxidations: Aldehydes can be easily reduced to primary alcohols or oxidized to carboxylic acids.

Wittig Reaction: This reaction allows for the conversion of an aldehyde into an alkene.

The reactivity of the carbaldehyde group can be influenced by the electronic nature of the molecule to which it is attached. acs.org In the context of molecular recognition, the aldehyde's ability to act as a hydrogen bond acceptor and its potential to form reversible covalent bonds with biological nucleophiles make it a valuable feature in the design of enzyme inhibitors and molecular probes.

Academic Relevance of 6-Fluoroquinoline-5-carbaldehyde as a Strategic Molecular Entity

This compound represents a molecule of significant academic interest due to the strategic combination of its three core components. The quinoline scaffold provides a biologically relevant framework, the fluorine atom offers a means to modulate its physicochemical and pharmacological properties, and the carbaldehyde group serves as a versatile handle for further synthetic elaboration.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests its potential as a key intermediate in the synthesis of novel, highly functionalized quinoline derivatives. For instance, the Vilsmeier-Haack reaction is a common method for introducing a carbaldehyde group onto a quinoline ring. mdpi.com The synthesis of this particular isomer would likely involve the formylation of a pre-existing 6-fluoroquinoline (B108479).

The presence of both an electron-withdrawing fluorine atom and a carbaldehyde group on the quinoline ring system is expected to significantly influence its electronic properties and reactivity, making it a valuable subject for further investigation in the fields of synthetic methodology, medicinal chemistry, and materials science. The exploration of its chemical reactivity and its utility as a building block for more complex molecules holds the promise of discovering new compounds with interesting biological activities or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6FNO

Molecular Weight

175.16 g/mol

IUPAC Name

6-fluoroquinoline-5-carbaldehyde

InChI

InChI=1S/C10H6FNO/c11-9-3-4-10-7(8(9)6-13)2-1-5-12-10/h1-6H

InChI Key

CAHODVZFGPHEEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=O)F)N=C1

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 6 Fluoroquinoline 5 Carbaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This polarity is the basis for a variety of important chemical transformations.

Condensation Reactions: Formation of Schiff Bases and Hydrazones

One of the most fundamental reactions of aldehydes is their condensation with primary amines and related compounds to form new carbon-nitrogen double bonds. libretexts.org

Schiff Bases: 6-Fluoroquinoline-5-carbaldehyde readily reacts with primary amines (R-NH₂) in a condensation reaction to form Schiff bases, also known as imines. This reaction is typically catalyzed by a small amount of acid and involves the initial nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. The resulting Schiff bases, containing the (6-fluoroquinolin-5-yl)methyleneamino moiety, are valuable intermediates in organic synthesis and have been studied for their potential biological activities. youtube.comlibretexts.org

Hydrazones: Similarly, condensation of this compound with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones. This reaction proceeds via a mechanism analogous to Schiff base formation. psiberg.com The resulting hydrazones are stable compounds and can be used in further synthetic transformations or as ligands for metal complexes. youtube.com

Oxidation and Reduction Pathways

The aldehyde group exists in an intermediate oxidation state and can be readily either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 6-fluoroquinoline-5-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The oxidation of aldehydes to carboxylic acids is a fundamental process in organic synthesis. nih.gov The resulting 6-fluoroquinoline-5-carboxylic acid is a key scaffold found in various biologically active compounds, including derivatives used as antibacterial agents. researchgate.netnih.govscielo.org.mx

Reduction: The aldehyde can be reduced to a primary alcohol, (6-fluoroquinolin-5-yl)methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones, while the more powerful lithium aluminum hydride (LiAlH₄) can also be used. libretexts.orgyoutube.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield the alcohol. youtube.comchemistrysteps.com

Knoevenagel and Wittig Reactions

These reactions are powerful carbon-carbon bond-forming methods that use the aldehyde as an electrophilic partner.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as in malonic esters or malononitrile). mychemblog.compurechemistry.org In the presence of a weak base like piperidine (B6355638) or an amine salt, the active methylene compound is deprotonated to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of this compound. Subsequent elimination of water produces a new carbon-carbon double bond, leading to α,β-unsaturated products. psiberg.comthermofisher.comvaia.com This reaction provides a route to extend the carbon chain at the 5-position of the quinoline (B57606) ring with various functional groups.

Wittig Reaction: The Wittig reaction is a highly versatile method for converting aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction employs a phosphorus ylide (also known as a Wittig reagent), which is prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.orglibretexts.org The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which rapidly decomposes to form the desired alkene and triphenylphosphine (B44618) oxide. The Wittig reaction is highly regioselective, ensuring the double bond forms specifically at the location of the original carbonyl group. organic-chemistry.org

Reactions Involving the Quinoline Heterocycle

The quinoline ring system itself can undergo substitution reactions, with the electronic nature of the existing substituents playing a crucial role in directing the outcome.

Nucleophilic Aromatic Substitution on the Fluorine Atom

Nucleophilic Aromatic Substitution (SₙAr) is a key reaction for aryl halides bearing electron-withdrawing groups. In this compound, the fluorine atom at the C-6 position is activated towards nucleophilic attack. This activation is due to the combined electron-withdrawing effects of the nitrogen atom in the quinoline ring and the potent aldehyde group at the C-5 position. These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. purechemistry.org Consequently, the fluorine atom can be displaced by a variety of nucleophiles, such as alkoxides, amines, or thiolates, providing a pathway to a wide range of 6-substituted quinoline derivatives. This type of reaction is particularly important in the synthesis of fluoroquinolone antibiotics where substitution at the C-7 position (analogous to C-6 in this context) is common. libretexts.org

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring is more complex. The pyridine (B92270) ring is electron-deficient and generally resistant to electrophilic attack. Therefore, substitution occurs preferentially on the benzene (B151609) ring. masterorganicchemistry.com In unsubstituted quinoline, electrophiles typically attack positions C-5 and C-8. organic-chemistry.org

In this compound, the situation is altered by the existing substituents. Position C-5 is already occupied by the aldehyde group. Both the aldehyde group and the fluorine atom are deactivating groups for electrophilic substitution, meaning the reaction will be slower than for benzene itself. The aldehyde group is a meta-director, while the fluorine atom is an ortho-, para-director. The directing effects on the remaining open positions of the benzene ring (C-7 and C-8) are as follows:

Position C-7: This position is ortho to the fluorine atom and meta to the aldehyde group.

Position C-8: This position is meta to the fluorine atom and is not directly influenced by the aldehyde group in a simple resonance-directing manner.

Given that both substituents are deactivating and their directing effects are not strongly reinforcing towards a single position, forcing conditions would likely be required for any further electrophilic substitution. The most probable, though still difficult, position for attack would be C-8, as it is a characteristic site for quinoline substitution and is less sterically hindered than C-7. mychemblog.comwikipedia.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The two most prominent examples, the Suzuki-Miyaura and Heck reactions, typically involve the coupling of an organohalide or triflate with an organoboron compound or an alkene, respectively, mediated by a palladium catalyst. wikipedia.orgwikipedia.org

For this compound to participate in these reactions, pre-functionalization would generally be required. The carbon-fluorine bond on the quinoline ring is typically robust and less reactive in standard palladium-catalyzed cycles compared to carbon-bromine or carbon-iodine bonds. Therefore, a synthetic strategy would first involve the conversion of the fluoro-substituted quinoline into a more reactive derivative, such as a bromo-, iodo-, or triflate-substituted quinoline-5-carbaldehyde.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling joins an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl compounds. nih.gov For instance, a hypothetical Suzuki coupling could involve a derivative like 6-bromoquinoline-5-carbaldehyde (B12951492) reacting with an arylboronic acid to yield a 6-arylquinoline-5-carbaldehyde.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an organohalide with an alkene under palladium catalysis. wikipedia.org The mechanism proceeds via oxidative addition of the palladium(0) catalyst to the halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step that releases the product and regenerates the catalyst. libretexts.org This method is exceptionally useful for creating substituted alkenes. wikipedia.org A pre-functionalized halo-derivative of this compound could be coupled with various alkenes, such as acrylates or styrenes, to append vinyl groups to the quinoline core, a transformation valuable in materials science and for further functionalization.

Derivatization Strategies for Expanding Molecular Diversity

The aldehyde functional group of this compound is a primary site for derivatization, allowing for the construction of a vast array of more complex molecules, including heterocyclic hybrids, fused systems, and organometallic complexes.

Synthesis of Heterocyclic Hybrids and Fused Systems

The aldehyde moiety is an excellent electrophile for condensation reactions with various nucleophiles, serving as a gateway to diverse heterocyclic structures. These reactions are fundamental in drug discovery, where hybrid molecules containing multiple pharmacophores are often designed to enhance biological activity. rsc.orgresearchgate.net

Schiff Base Formation and Heterocyclic Hybrids: One of the most common transformations is the condensation of the aldehyde with primary amines or hydrazines to form Schiff bases (imines) or hydrazones, respectively. nih.govhnue.edu.vn These products are not merely derivatives but serve as crucial intermediates for synthesizing more elaborate heterocyclic systems. For example, reacting quinoline carbaldehydes with substituted anilines or hydrazides can lead to the formation of pyrazoloquinolines, tetrazoles, and other hybrid structures. nih.govresearchgate.net The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) analogues with various amines and hydrazines has been extensively used to generate large libraries of hybrid molecules. nih.gov It is anticipated that this compound would react similarly to produce a variety of Schiff base and hydrazone derivatives.

Fused Ring Systems: Beyond simple condensation, the aldehyde group can participate in multi-step or one-pot reactions to build fused heterocyclic systems. These reactions often involve an initial condensation followed by an intramolecular cyclization. Various fused systems such as pyrano[3,2-c]quinolines, thieno[2,3-b]quinolines, and chromeno[3,4-c]quinolines have been synthesized from appropriately substituted quinoline carbaldehydes. tandfonline.comrsc.orgmdpi.com For example, the reaction of quinoline-3-carbaldehydes with active methylene compounds can lead to the formation of fused pyran rings. rsc.org

The table below summarizes representative reactions used to generate fused heterocyclic systems from various quinoline carbaldehyde precursors, illustrating pathways applicable to this compound.

Starting Material (Analogue)Reagent(s)Fused System FormedReference
2-Chloroquinoline-3-carbaldehydeHydrazine Hydrate1H-Pyrazolo[3,4-b]quinoline nih.gov
2-Chloroquinoline-3-carbaldehydeFormamide1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one nih.gov
2-Chloro-2H-chromene-3-carbaldehydeAnilines6H-Chromeno[3,4-c]quinoline mdpi.com
2-Aryl-quinoline-3-carbaldehydetert-Butyl Hydroperoxide (TBHP)11H-Indeno[1,2-b]quinolin-11-one rsc.org

Formation of Organometallic Complexes

The quinoline scaffold is a well-established ligand in coordination chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center. In this compound, the adjacent aldehyde group's oxygen atom can also participate in coordination, allowing the molecule to act as a bidentate chelating ligand (N,O-donor). Such chelation forms a stable five-membered ring with the metal ion, enhancing complex stability.

The formation of organometallic complexes is critical in catalysis, materials science for developing dyes and sensors, and medicinal chemistry. vulcanchem.combsb-muenchen.de For instance, quinoline-2-carboxaldehyde derivatives have been used to synthesize copper(II) and nickel(II) complexes that exhibit interesting biological activities. nih.gov Similarly, quinoline-based ligands have been used to prepare platinum and antimony complexes, highlighting the versatility of the quinoline core in coordinating with a range of transition metals and metalloids. acs.org

The table below lists examples of organometallic complexes formed from quinoline-based ligands, demonstrating the coordination potential that this compound would also possess.

Quinoline-Based LigandMetal Ion / PrecursorResulting Complex TypeReference
Quinoline-2-carboxaldehyde thiosemicarbazonesCu(II), Ni(II)Square planar (Cu) and octahedral (Ni) complexes nih.gov
Tri(quinolin-8-yl)stibane (SbQ₃)PtCl₂Pt(II)-Sb(III) complex acs.org
8-Bromo-2-(pyrid-2′-yl)quinolineFeBr₂, CoCl₂Rigid planar PNN Fe(II) and Co(II) complexes acs.org
QuinolineCopper(I) BenzoateDinuclear copper(I) quinoline complex princeton.edu

These examples underscore the capacity of the quinoline framework to form stable and functional organometallic architectures.

Spectroscopic and Analytical Data for this compound Currently Unavailable

Following a comprehensive search of scientific literature and chemical databases, specific experimental data required to fully detail the advanced spectroscopic and analytical characterization of this compound could not be located. The generation of a scientifically accurate article, complete with the requisite data tables for NMR and FT-IR spectroscopy as outlined, is contingent upon the availability of published research on this specific compound.

While general principles of spectroscopic analysis can be described, the precise chemical shifts, coupling constants, and vibrational frequencies are unique to the molecular structure of this compound. Without access to peer-reviewed studies or spectral database entries for this exact molecule, a detailed analysis according to the requested outline cannot be provided at this time.

Information is, however, available for closely related isomers and derivatives, which demonstrates the application of the requested analytical techniques to the fluoroquinoline scaffold. For instance, spectral data has been published for compounds such as 6-fluoroquinoline-2-carbaldehyde and various other substituted quinolines. sigmaaldrich.comijsr.net This body of research underscores the utility of NMR and FT-IR spectroscopy in elucidating the structures of such heterocyclic systems.

Should published data on the synthesis and characterization of this compound become available, a thorough and accurate article adhering to the specified structure could be generated. At present, the lack of specific data for this particular isomer prevents the fulfillment of the request.

Advanced Spectroscopic and Analytical Characterization of 6 Fluoroquinoline 5 Carbaldehyde Structures

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission properties of a molecule are dictated by its unique arrangement of chromophores and auxochromes. For 6-fluoroquinoline-5-carbaldehyde, the quinoline (B57606) core acts as the primary chromophore, with the fluorine and carbaldehyde groups serving as significant modulators of its electronic structure.

Electronic Transitions and Chromophoric Analysis

The UV-Vis absorption spectrum of this compound is anticipated to arise from π-π* and n-π* electronic transitions within the aromatic quinoline ring system. The quinoline core itself possesses a conjugated π-system, and the introduction of a fluorine atom at the 6-position and a carbaldehyde group at the 5-position would be expected to cause shifts in the absorption maxima (λmax). The electron-withdrawing nature of both the fluorine and the aldehyde group likely influences the energy levels of the molecular orbitals, leading to bathochromic (red) or hypsochromic (blue) shifts compared to unsubstituted quinoline. A detailed chromophoric analysis would require experimental data, which is currently unavailable.

Luminescence Properties and Potential for Fluorescent Probes

Quinoline and its derivatives are renowned for their fluorescent properties, making them valuable as molecular probes in various sensing applications. The fluorescence of these compounds typically results from the emission of light as the molecule relaxes from an excited electronic state to its ground state. The position of the aldehyde group at the 5-position, in direct conjugation with the quinoline ring, could potentially lead to intramolecular charge transfer (ICT) characteristics upon excitation, which often results in strong fluorescence. The development of this compound as a fluorescent probe would depend on factors like its quantum yield, Stokes shift, and sensitivity to its microenvironment, none of which have been documented.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₀H₆FNO), the expected molecular weight is approximately 175.16 g/mol .

Table 1: Expected Molecular Ion Data for this compound

Property Expected Value
Molecular Formula C₁₀H₆FNO
Exact Mass 175.0433

| Molecular Weight | 175.16 |

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z ≈ 175 would be expected. The fragmentation pattern would likely involve characteristic losses of small neutral molecules. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (-CHO), which would result in a significant peak at m/z 146 (M-29). Further fragmentation of the quinoline ring would provide additional structural confirmation. However, without experimental data, this remains a theoretical projection.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no crystal structure for this compound has been deposited in crystallographic databases. Analysis of related structures, such as quinoline-2-carbaldehyde, provides a basis for predicting its solid-state behavior. chemicalbook.com

Conformation and Torsion Angle Analysis

The planarity of the quinoline ring system is a key structural feature. The primary conformational flexibility in this compound would be the orientation of the carbaldehyde group relative to the quinoline ring. The torsion angle defined by the atoms C4-C5-C(aldehyde)-O(aldehyde) would be of particular interest. Steric hindrance and electronic effects would determine whether the aldehyde group is coplanar with the aromatic ring and whether the carbonyl oxygen is oriented towards the C4 or C6 position.

Intermolecular Interactions in Crystal Lattices (e.g., π-π stacking, C-H...O interactions)

The packing of molecules in a crystal lattice is governed by a network of non-covalent interactions. For this compound, several types of interactions would be anticipated to play a crucial role in stabilizing the crystal structure.

π-π Stacking: The planar, electron-rich quinoline rings are expected to engage in π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds, including other fluoroquinolones. chemicalbook.com These interactions would likely involve offset stacking to minimize electrostatic repulsion.

C-H...O Interactions: The oxygen atom of the carbaldehyde group is a potent hydrogen bond acceptor. It is highly probable that weak C-H...O hydrogen bonds would form between the aldehyde oxygen of one molecule and aromatic C-H donors of neighboring molecules, linking them into extended networks. chemicalbook.com

Without experimental crystallographic data, a detailed analysis of these crucial structural features for this compound is not possible. The synthesis and subsequent analytical characterization of this compound would be necessary to fill this gap in the scientific record.

Computational and Theoretical Investigations of 6 Fluoroquinoline 5 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various aspects of quinoline (B57606) derivatives.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For quinoline derivatives, the distribution of HOMO and LUMO is typically spread across the aromatic ring system. The introduction of a fluorine atom and a carbaldehyde group, both being electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO and affect the HOMO-LUMO gap. DFT calculations on analogous compounds indicate that such substitutions can modulate the electronic properties significantly.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 6-Fluoroquinoline-5-carbaldehyde (Illustrative Data)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.5
HOMO-LUMO Gap4.0

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors on the electron density surface to represent the electrostatic potential. Red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions indicate positive potential, corresponding to electron-deficient areas prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the aldehyde group and the regions around the fluorine atom would exhibit a more positive potential (blue), indicating susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions. These interactions contribute significantly to the stability of the molecule.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effect of a solvent on a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant.

By performing DFT calculations with a continuum solvation model, one can predict how the geometry, electronic properties, and stability of this compound would change in different solvents. For instance, in a polar solvent, the dipole moment of the molecule is expected to increase, and the energies of the molecular orbitals may be altered, potentially affecting its reactivity and spectral properties.

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, MD simulations could be used to explore its conformational landscape in more detail, especially in a solution. By simulating the molecule in a box of solvent molecules, one can observe the rotational dynamics of the carbaldehyde group and the interactions with the surrounding solvent. MD simulations are also crucial for studying how the molecule might interact with biological macromolecules, such as proteins or nucleic acids, by providing insights into the binding modes and stability of the complex. Such simulations on related quinoline derivatives have been instrumental in understanding their mechanisms of action in biological systems. nih.gov

Investigation of Dynamic Conformational Changes

The conformational landscape of this compound is critical to understanding its interactions and reactivity. The pharmacophore structure of fluoroquinolones includes ionizable groups that are sensitive to environmental pH, influencing their conformation. nih.gov Theoretical studies can map the potential energy surface to understand the molecule's flexibility and the energy barriers between different conformations.

For instance, the rotation around the C5-C(aldehyde) bond is a key conformational variable. Computational methods, such as performing a potential energy scan by systematically rotating this dihedral angle, can identify the most stable conformer(s). A potential energy curve can reveal the energy differences between planar and non-planar structures, which may arise from the interplay between steric hindrance and electronic conjugation. Such analyses might also uncover the presence of different prototropic tautomers, where a proton can shift between the quinoline nitrogen and the aldehyde oxygen, with the torsion of the ring system enabling this rearrangement. nih.gov

Simulation of Molecular Interactions in Solution

The behavior of this compound in a solvent is crucial for its practical applications. Simulating molecular interactions in solution is achieved using computational models that account for the solvent's effect on the solute's geometry and electronic structure. The Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEFPCM) are widely used for this purpose. nottingham.ac.ukeurjchem.com

These models treat the solvent as a continuous dielectric medium, which simplifies the calculation while capturing the bulk electrostatic effects of the solvent. Theoretical studies on similar quinoline derivatives have been performed in various solvents like dimethylsulfoxide (DMSO), ethanol, and water to understand how the solvent polarity affects molecular properties. nottingham.ac.ukeurjchem.com For this compound, simulations would likely involve optimizing the geometry in the presence of the solvent field and calculating properties such as dipole moment and electronic spectra to predict its behavior in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. orientjchem.org For quinoline derivatives, which are known for a wide range of biological activities, QSAR models are invaluable for designing new potent molecules. nih.govresearchgate.netnih.gov

Computational Approaches to Correlate Structural Descriptors with Activity

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. orientjchem.org These descriptors can be categorized as electronic, steric, hydrophobic, and topological. For a molecule like this compound, these would be calculated for a series of analogues to build a predictive model.

Common computational approaches include:

Density Functional Theory (DFT): Used to calculate electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic net charges, and dipole moment. orientjchem.org

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the molecules to represent their steric and electrostatic properties. nih.govbiointerfaceresearch.com

Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the observed biological activity. orientjchem.orgnih.gov

Table 1: Common Descriptors in QSAR Studies of Quinoline Derivatives

Descriptor CategorySpecific DescriptorsSignificance
Electronic HOMO/LUMO Energy, Atomic Charges, Dipole MomentRelates to reactivity, charge distribution, and interaction with biological targets. orientjchem.org
Topological Wiener Index, Balaban Index, Kappa IndicesDescribes molecular size, shape, and degree of branching. researchgate.net
Physicochemical LogP, LogS, Total Polar Surface Area (TPSA)Relates to solubility, permeability, and overall drug-likeness. researchgate.net
3D Field-Based Steric Fields (CoMFA), Electrostatic Fields (CoMFA/CoMSIA), Hydrophobic Fields (CoMSIA)Provides a 3D map of favorable and unfavorable regions for interaction. nih.govbiointerfaceresearch.com

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, where a model is constructed based on the common structural features of active molecules. For quinoline derivatives, this approach helps in designing new compounds with enhanced activity. nih.gov

The 3D-QSAR models, such as CoMFA, produce contour maps that visualize the regions where modifications to the molecular structure would likely increase or decrease activity. nih.gov For example, a contour map might indicate that a bulky substituent is favored in one region (steric favorability) or that a positive charge is disfavored in another (electrostatic disfavorability). nih.gov Based on these insights from the model, new derivatives of this compound could be rationally designed. nih.govnih.gov This process often involves a molecular hybridization strategy, where the core quinoline scaffold is linked with other bioactive fragments to create novel hybrid molecules with potentially improved properties. mdpi.com

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Understanding the non-covalent interactions within a molecule and between molecules is essential for predicting its crystal packing, solubility, and receptor binding. NCI and RDG analyses are powerful computational tools for visualizing these weak interactions in real space. eurjchem.comresearchgate.net

The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density allows for the identification and characterization of different types of non-covalent interactions. researchgate.net These interactions are then typically visualized as isosurfaces around the molecule, colored according to the nature of the interaction.

Table 2: Interpretation of RDG-NCI Plots

Isosurface ColorInteraction TypeDescription
Blue Strong Attractive (Hydrogen Bonds)Indicates strong, stabilizing interactions like hydrogen bonds. researchgate.net
Green Weak Attractive (van der Waals)Represents weaker, delocalized van der Waals forces. researchgate.net
Red Strong Repulsive (Steric Clash)Appears in regions of steric repulsion, such as within rings or between bulky groups. researchgate.net

Studies on Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems, particularly those with electron-donating and electron-accepting groups, can exhibit significant non-linear optical (NLO) properties. researchgate.net The quinoline moiety is known to be a good electron acceptor, making its derivatives, including this compound, promising candidates for NLO materials. researchgate.netrsc.orgmdpi.com

Computational studies, typically using DFT, are employed to calculate the key parameters that define a molecule's NLO response, namely the polarizability (α) and the first-order hyperpolarizability (β). researchgate.netresearchgate.net A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net Theoretical investigations on similar quinoline derivatives have shown that they possess good NLO properties. nottingham.ac.ukresearchgate.net

The calculations are often performed using a hybrid functional like B3LYP with a suitable basis set. researchgate.netresearchgate.net The NLO properties of this compound would be investigated by computing these parameters, often comparing the results to a standard NLO material like urea (B33335) for benchmarking. researchgate.net The molecule's structure, featuring the electron-withdrawing aldehyde group and the π-system of the quinoline ring, suggests potential for intramolecular charge transfer, a key factor for a high NLO response.

Table 3: Computational Parameters for NLO Studies

ParameterSymbolDescriptionComputational Method
Dipole Moment µA measure of the molecule's overall polarity.DFT (e.g., B3LYP)
Polarizability αThe ability of the electron cloud to be distorted by an external electric field.DFT (e.g., B3LYP)
First Hyperpolarizability βThe primary measure of the second-order NLO response.DFT (e.g., B3LYP, CAM-B3LYP) nottingham.ac.uk

Advanced Applications in Organic Synthesis and Mechanistic Chemical Biology

Strategic Building Block in Complex Molecule Synthesis

The unique arrangement of a quinoline (B57606) ring substituted with both an electron-withdrawing fluorine atom and a reactive aldehyde group makes 6-fluoroquinoline-5-carbaldehyde a sought-after intermediate in synthetic chemistry.

Precursor for Advanced Organic Scaffolds

This compound serves as a foundational precursor for constructing more elaborate and functionally diverse molecular architectures. The aldehyde group is a versatile chemical handle, enabling a wide array of transformations. For instance, it readily participates in condensation reactions with aromatic amines to produce Schiff bases, which can be further modified or act as ligands themselves. This reactivity is harnessed in the synthesis of novel dyes and as a point of conjugation for attaching the fluoroquinoline moiety to other pharmacologically active agents, such as platinum-based anticancer drugs, to potentially enhance tumor selectivity. vulcanchem.com

The synthesis of this key precursor typically involves the Vilsmeier-Haack formylation of 6-fluoroquinoline (B108479), where a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is used to introduce the aldehyde group regioselectively at the C-5 position. vulcanchem.com The precise control of this reaction is critical to obtaining the desired isomer, which then opens the door to a multitude of advanced scaffolds.

Role in Multi-Component Reactions

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Aldehydes are frequent participants in MCRs, and this compound is well-suited for this role. Its aldehyde function can react with various nucleophiles, such as the 6-aminouracils or active methylene (B1212753) compounds, to initiate a cascade of bond-forming events. researchgate.net

For example, quinoline-based carbaldehydes are known to undergo three-component cyclization reactions to generate novel fluoroquinolone structures. fluoromart.com This approach allows for the rapid assembly of complex heterocyclic systems from simple starting materials, making it a powerful tool for generating libraries of diverse compounds for biological screening. The electrophilic nature of the aldehyde carbon, enhanced by the electronic influence of the fluoroquinoline ring, facilitates its participation in reactions like the Knoevenagel condensation, which often serves as the initial step in MCR cascades. nih.govresearchgate.net

Pharmacophore Development and Rational Drug Design Principles

The 6-fluoroquinoline core is a well-established pharmacophore in medicinal chemistry, most notably in the widely used fluoroquinolone antibiotics. The specific placement of the fluorine atom and the ability to derivatize the C-5 aldehyde are key principles in the rational design of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies of Fluoroquinoline Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in drug design where the biological activity of a compound is correlated with its chemical structure. drugdesign.org For fluoroquinolones, the addition of a fluorine atom at the C-6 position is a critical modification that enhances antibacterial activity and potency against bacterial enzymes like DNA gyrase. researchgate.net

SAR studies on 6-fluoroquinoline derivatives explore how modifications at other positions on this core scaffold affect biological outcomes.

Antimalarial Activity : In one study, various substitutions were made to the 6-fluoroquinoline ring at the C-2 and C-4 positions to develop new antiplasmodial agents. nih.gov The research led to the identification of a 6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide, which demonstrated exceptionally high activity against both sensitive and multidrug-resistant strains of Plasmodium falciparum in vitro and a 99.6% reduction in parasitemia in a mouse model. nih.gov This highlights how the 6-fluoroquinoline scaffold can be optimized through systematic derivatization to produce highly potent compounds. nih.gov

Mutagenicity : The position of fluorine substitution dramatically influences the molecule's toxicological profile. Studies on various fluoroquinoline derivatives showed that substitution at the 3-position rendered the compounds non-mutagenic. nih.gov Conversely, fluorine at the C-6 position, while beneficial for antimicrobial activity, could result in derivatives with higher mutagenic potential than the parent quinoline compound in certain contexts. nih.gov This underscores the delicate balance in SAR where a modification enhancing therapeutic activity may also impact safety.

Table 1: SAR Findings for Antiplasmodial 6-Fluoroquinoline Derivatives
Position ModifiedSubstituent TypeImpact on ActivityReference
C-2{4-[(4-methylpiperazin-1-yl)methyl]phenyl}Contributed to high potency nih.gov
C-4N-[2-(pyrrolidin-1-yl)ethyl]carboxamidePart of the optimal structure for high activity nih.gov
C-6FluorineCore component for potent antiplasmodial effect nih.gov

Influence of Fluorine Substitution on Molecular Interactions

The substitution of a hydrogen atom with fluorine at the C-6 position of the quinoline ring profoundly alters the molecule's physicochemical properties, which in turn influences its interactions with biological targets. clockss.org

Metabolic Stability : Fluorine can increase the metabolic stability of a drug candidate by blocking sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov

Binding Affinity and Lipophilicity : The presence of fluorine often leads to an increase in the lipophilicity (fat-solubility) of the molecule, which can enhance its ability to cross cell membranes. nih.gov This can contribute to improved binding affinity. For example, some fluorinated analogues of enzyme inhibitors bind more strongly to their targets than their non-fluorinated counterparts. nih.gov

Electronic Effects : Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing effect. This alters the electron distribution across the quinoline ring system, lowers the energy levels of the molecular orbitals, and increases the molecule's electron-accepting characteristics. rsc.org This can strengthen non-covalent interactions like pi-pi stacking with aromatic amino acid residues in a protein's binding pocket. nih.gov

Acidity/Basicity (pKa) : The electron-withdrawing nature of fluorine decreases the basicity of the quinoline nitrogen atom. clockss.org The magnitude of this pKa decrease is dependent on the distance between the fluorine and the nitrogen. This modulation of pKa can be critical for the molecule's solubility, transport, and interaction with its biological target. clockss.org

Impact of Aldehyde Moiety Derivatization on Target Affinity

The aldehyde group at the C-5 position is a key site for chemical modification, allowing chemists to fine-tune the molecule's properties to achieve better target affinity and selectivity. The transformation of this aldehyde into other functional groups introduces new steric and electronic features that can significantly alter molecular interactions.

For instance, the aldehyde can be:

Reduced to a primary alcohol (-CH₂OH), introducing a hydrogen bond donor and acceptor group.

Oxidized to a carboxylic acid (-COOH), creating a strong hydrogen bond donor and a negatively charged carboxylate group at physiological pH, which can form ionic bonds.

Converted to an imine or Schiff base (-CH=N-R) through condensation with primary amines. This transformation replaces the oxygen with a nitrogen-containing substituent, altering the steric bulk and hydrogen-bonding potential, and providing a vector to explore new regions of a target's binding site.

Each of these derivatizations changes the way the molecule can interact with its biological target. The introduction of new hydrogen bond donors/acceptors, ionic groups, or larger substituents can lead to new, favorable interactions with amino acid residues, thereby increasing binding affinity and efficacy. The use of the aldehyde to conjugate the fluoroquinoline to other molecules is a prime example of how this derivatization can be used to create hybrid drugs with novel or enhanced activities. vulcanchem.com

Application as a Fluorescent Probe in Chemical Biology

The inherent photophysical properties of the quinoline ring system make it an attractive scaffold for the development of fluorescent tools for chemical biology. nih.gov Fluorescent probes are molecules designed to detect specific analytes or changes in the cellular environment through a measurable change in their fluorescence properties. bath.ac.uknih.gov A typical probe consists of a fluorophore (the light-emitting unit) and a receptor or reactive site that interacts with the target of interest. bath.ac.uk

The structure of this compound contains both a fluorescent quinoline core and a reactive aldehyde group, making it a promising candidate for development into a reaction-based fluorescent sensor. rsc.org The aldehyde moiety can act as a "trigger," reacting selectively with specific biological molecules. For example, aldehydes are known to react with aminothiols to produce a fluorescence response, a strategy that has been used to detect aldehydes in living systems. rsc.org

By modifying the this compound scaffold, it is possible to create a library of probes with tailored properties. The development process might involve:

Reaction-Based Sensing: Designing the probe so that the aldehyde group reacts with a specific analyte (e.g., a particular amino acid, neurotransmitter, or metabolite). This reaction would induce a change in the electronic structure of the quinoline fluorophore, leading to a "turn-on" or "turn-off" of fluorescence or a shift in the emission wavelength.

Ion Sensing: Incorporating chelating moieties into the quinoline structure to create sensors for specific metal ions. The binding of an ion would alter the photophysical properties of the fluorophore. nih.gov

Bio-conjugation: Using the aldehyde as a chemical handle to attach the fluorophore to larger biomolecules, such as proteins or antibodies, to create targeted imaging agents.

If developed into a functional sensor, probes derived from this compound could be powerful tools for monitoring dynamic biological processes in real-time within living cells and organisms. bath.ac.uk The ability to visualize the location and concentration of specific molecules provides invaluable information about cellular function and disease states.

Potential applications include:

Live-Cell Imaging: Using the probe to visualize the distribution and flux of a target analyte within different cellular compartments. rsc.org

Enzyme Activity Assays: Designing probes that are substrates for a particular enzyme. The enzymatic reaction would cleave a quenching group from the fluorophore, leading to a fluorescent signal that is proportional to the enzyme's activity.

Disease Diagnosis: Developing imaging agents that selectively accumulate in diseased tissues (e.g., tumors) and report on specific biomarkers through a fluorescence signal, aiding in early detection and diagnosis. bath.ac.uk

The success of such applications depends on the probe's specificity, sensitivity, brightness, and low toxicity, all of which can be optimized through rational chemical design based on the versatile this compound scaffold.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The classical Vilsmeier-Haack reaction, employing phosphorus oxychloride and dimethylformamide, has been a conventional method for the formylation of activated aromatic rings, including the synthesis of quinoline-carbaldehydes. For 6-Fluoroquinoline-5-carbaldehyde, this would typically involve the formylation of 6-fluoroquinoline (B108479). However, future research will likely focus on the development of more sustainable and efficient catalytic systems.

The exploration of transition-metal-catalyzed C-H activation and formylation reactions presents a promising avenue. Catalysts based on palladium, rhodium, or ruthenium could offer higher regioselectivity and functional group tolerance, potentially leading to milder reaction conditions and improved yields. Furthermore, the use of non-toxic and readily available formylating agents in conjunction with these catalytic systems would enhance the green credentials of the synthesis.

Photoredox catalysis is another emerging area that could be applied to the synthesis of this compound. Visible-light-mediated reactions can often proceed under ambient conditions and offer unique reactivity patterns that are not accessible through traditional thermal methods. The development of photocatalytic systems for the direct formylation of the C5 position of 6-fluoroquinoline would represent a significant advancement in the synthesis of this important intermediate.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

Catalytic SystemPotential AdvantagesKey Research Focus
Transition-Metal Catalysis (Pd, Rh, Ru)High regioselectivity, functional group tolerance, milder conditions.Catalyst design, optimization of reaction parameters, use of green formylating agents.
Photoredox CatalysisAmbient reaction conditions, unique reactivity, sustainable energy source.Development of suitable photocatalysts, understanding reaction mechanisms.

Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates

A thorough understanding of the photophysical properties of this compound is crucial for its application in areas such as photosensitizers or fluorescent probes. While standard spectroscopic techniques like NMR and mass spectrometry are essential for routine characterization, advanced methods are required to probe the intricacies of its excited states and the transient species formed during chemical reactions.

Time-resolved spectroscopic techniques, such as transient absorption and fluorescence up-conversion spectroscopy, can provide invaluable insights into the dynamics of the excited states of this compound. These studies can elucidate the lifetimes of singlet and triplet excited states, as well as the rates of intersystem crossing and other photophysical processes. Understanding these dynamics is critical for designing molecules with specific light-emitting or photosensitizing properties.

Furthermore, the characterization of reaction intermediates is key to unraveling complex reaction mechanisms. Techniques such as in-situ infrared and Raman spectroscopy, combined with computational modeling, can help identify and characterize transient species formed during the synthesis or subsequent transformations of this compound. This knowledge is instrumental in optimizing reaction conditions and controlling product selectivity.

Integration of Machine Learning and AI in Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical sciences. For this compound, these computational tools can be employed in several key areas. ML models can be trained on existing data for quinoline (B57606) derivatives to predict various properties of this compound and its derivatives, such as their solubility, reactivity, and potential biological activity. vulcanchem.com This predictive power can significantly accelerate the design and discovery of new molecules with desired functionalities.

Moreover, generative models, a class of AI algorithms, can be used to design new molecules based on the this compound scaffold. By defining a set of desired properties, these models can generate novel chemical structures that are predicted to be active against a specific biological target or possess certain material properties.

Elucidation of Nuanced Mechanistic Pathways in Complex Chemical and Biological Systems

The aldehyde functionality in this compound makes it a versatile precursor for a wide range of chemical transformations, including condensation reactions, oxidations, and reductions. A detailed understanding of the mechanistic pathways of these reactions is essential for controlling the outcome and for the rational design of new synthetic methodologies.

For instance, in the synthesis of Schiff bases or other condensation products, understanding the role of the fluorine substituent on the reactivity of the aldehyde group is crucial. Does it primarily act through inductive effects, or are there more subtle resonance effects at play? Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and reaction intermediates, helping to answer these fundamental questions.

In a biological context, if this compound or its derivatives are developed as therapeutic agents, elucidating their mechanism of action at the molecular level is paramount. This involves identifying the specific biological targets and understanding the nature of the interactions. For example, does the molecule act as an enzyme inhibitor, or does it interact with nucleic acids? A combination of experimental techniques, such as X-ray crystallography and cryo-electron microscopy, along with computational docking studies, will be necessary to unravel these complex biological pathways.

Strategic Design of Next-Generation Molecular Scaffolds for Specific Biological Targets

The this compound core represents a valuable scaffold for the development of new therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group provides a convenient handle for further chemical modification.

One promising direction is the development of hybrid molecules that combine the 6-fluoroquinoline moiety with other pharmacophores. For example, conjugation with known antibacterial or anticancer agents could lead to new drugs with improved efficacy or a broader spectrum of activity. The aldehyde group can be readily converted into a variety of functional groups, such as amines, alcohols, or carboxylic acids, allowing for the facile attachment of other molecular fragments.

The strategic design of these next-generation scaffolds will be guided by a deep understanding of the structure-activity relationships (SAR). By systematically modifying the substituents on the quinoline ring and the nature of the group derived from the carbaldehyde function, it will be possible to optimize the biological activity against specific targets. This iterative process of design, synthesis, and biological evaluation, aided by computational modeling, will be key to unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 6-Fluoroquinoline-5-carbaldehyde, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with literature review using databases like PubChem and primary journals to identify analogous fluorinated quinoline syntheses (e.g., bromo-fluoronicotinaldehyde derivatives ). Test routes such as Vilsmeier-Haack formylation or halogen-lithium exchange followed by aldehyde introduction. Optimize parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield. Track intermediates by TLC/HPLC and validate purity via 19F^{19}\text{F}-NMR and LC-MS . Use iterative refinement to address side reactions (e.g., over-fluorination or aldehyde oxidation).

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for fluorinated substituent effects?

  • Methodological Answer : Prioritize 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with attention to deshielding effects from the fluorine atom (e.g., C-6 fluorine causing splitting in adjacent protons). Confirm aldehyde proton resonance at ~10 ppm and use 19F^{19}\text{F}-NMR for fluorine environment analysis. IR spectroscopy (stretching at ~1700 cm1^{-1} for aldehyde) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with computational predictions (DFT for electronic effects) to resolve ambiguities .

Q. How should researchers design stability studies for this compound under various storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies under ICH guidelines: expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis). Monitor aldehyde oxidation (HPLC tracking) and fluorinated ring stability (NMR). Use kinetic modeling (Arrhenius plots) to predict shelf life. Include controls with stabilizers (e.g., antioxidants) and inert atmospheres. Document deviations rigorously per FAIR data principles .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform systematic variable isolation: test ligand systems (e.g., Pd(PPh3_3)4_4 vs. XPhos), solvents (polar aprotic vs. ethers), and bases (K2_2CO3_3 vs. Cs2_2CO3_3). Use mechanistic probes (e.g., radical traps, isotopic labeling) to identify pathways. Compare with computational studies (DFT for transition-state analysis) to reconcile experimental vs. theoretical results . Publish negative results to clarify boundary conditions.

Q. How can computational chemistry methods be applied to predict the electronic effects of the fluoro and aldehyde groups in this compound?

  • Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices for electrophilic/nucleophilic sites. Map electrostatic potential surfaces to identify reactive regions (e.g., aldehyde carbonyl vs. fluorine’s electron-withdrawing effects). Validate with experimental Hammett constants or kinetic isotope effects. Cross-correlate with spectroscopic data (NMR chemical shifts) to refine computational models .

Q. What experimental approaches enable precise quantification of trace impurities in this compound samples?

  • Methodological Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) for targeted impurity profiling (e.g., brominated byproducts from synthesis). Use isotope dilution assays for absolute quantification. Validate method robustness via spike-recovery experiments (80–120% range). For non-volatile impurities, apply 19F^{19}\text{F}-NMR with internal standards (e.g., trifluoroacetic acid). Document uncertainty margins per GLP standards .

Methodological Frameworks

  • Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For example, a study on fluorinated aldehyde reactivity should address gaps in quinoline chemistry while ensuring safety protocols for handling toxic intermediates .
  • Data Interpretation : Distinguish raw data (e.g., NMR spectra) from interpreted results (e.g., structural assignments) using guidelines for scientific rigor .
  • Literature Review : Use systematic approaches (PICO or COSMIN frameworks) to evaluate primary sources, avoiding unreliable databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.